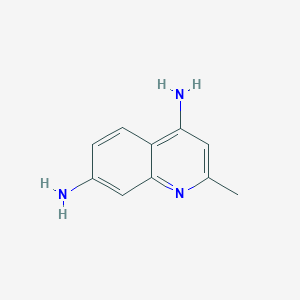

2-Methylquinoline-4,7-diamine

Beschreibung

2-Methylquinoline-4,7-diamine (hypothetical structure based on isomerism) is a quinoline derivative featuring a methyl group at the 2-position and amino groups at the 4- and 7-positions. Quinoline derivatives are pivotal in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors and antimicrobial agents .

Key Hypothetical Properties (inferred from analogs):

- Molecular Formula: C₁₁H₁₂N₃ (assuming methyl at position 2 and diamines at 4,7).

- Structural Features: The 4,7-diamine substitution may enhance hydrogen-bonding capacity compared to other positional isomers, influencing solubility and receptor interactions.

Eigenschaften

Molekularformel |

C10H11N3 |

|---|---|

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

2-methylquinoline-4,7-diamine |

InChI |

InChI=1S/C10H11N3/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,11H2,1H3,(H2,12,13) |

InChI-Schlüssel |

QOCFGSBXECMBCR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C=CC(=CC2=N1)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitration and Reduction

Nitration of 2-methylquinoline typically occurs at electron-deficient positions influenced by the methyl group’s meta-directing effects. While traditional nitration of unsubstituted quinoline targets the 5 and 8 positions, the methyl group at C2 alters electronic distribution, enabling nitration at C4 and C7 under controlled conditions. For example, using a mixture of nitric and sulfuric acids at 0–5°C yields 2-methyl-4,7-dinitroquinoline . Subsequent reduction with hydrogen gas (H₂) and a palladium catalyst converts the nitro groups to amines, producing this compound.

Key Challenges :

-

Regioselectivity in nitration requires precise temperature control.

-

Reduction steps demand inert atmospheres to prevent over-reduction or side reactions.

Nucleophilic Substitution on Halogenated Precursors

A more direct route involves substituting halogen atoms on a pre-functionalized quinoline core. This method leverages 2-methyl-4,7-dichloroquinoline as a key intermediate, synthesized via chlorination of 2-methylquinoline using phosphorus oxychloride (POCl₃) under reflux.

Ammonolysis Reaction

Reaction of 2-methyl-4,7-dichloroquinoline with excess aqueous ammonia (NH₃) at 130°C for 7–10 hours replaces chlorine atoms with amino groups. The process follows a nucleophilic aromatic substitution mechanism, facilitated by the electron-withdrawing effect of the quinoline nitrogen:

Optimization Insights :

Diamine-Mediated Substitution

Alternative protocols employ diamines such as ethane-1,2-diamine to achieve simultaneous substitution at C4 and C7. Heating 2-methyl-4,7-dichloroquinoline with ethane-1,2-diamine at 120°C for 6 hours yields the target compound, albeit with potential byproducts from mono-substitution.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative tool for reducing reaction times and improving yields. Adapting the Skraup method, a mixture of o-toluidine, glycerol, and sulfuric acid subjected to microwave heating (300 W, 150°C) completes cyclization in 20 minutes, compared to 6–8 hours conventionally. Subsequent nitration and reduction steps are similarly accelerated, achieving overall yields of 65–70%.

Advantages Over Conventional Methods :

-

50% reduction in total synthesis time.

-

Enhanced purity due to minimized side reactions.

Comparative Analysis of Synthetic Methods

The table below contrasts the efficiency, scalability, and practicality of major preparation routes:

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Skraup + Nitration | 55–60 | 12–15 hours | Well-established protocol | Multi-step, low regioselectivity |

| Nucleophilic Substitution | 75–85 | 6–10 hours | High yields, one-pot synthesis | Requires halogenated precursor |

| Microwave-Assisted | 65–70 | 3–4 hours | Rapid, energy-efficient | Specialized equipment required |

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Methylchinolin-4,7-diamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinolin-N-oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in Tetrahydrochinolinderivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4).

Substitution: Halogenierungsmittel, Alkylierungsmittel und Nucleophile.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Chinolin-N-oxide, Tetrahydrochinolinderivate und verschiedene substituierte Chinoline .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methylquinoline-4,7-diamine has garnered attention for its potential as a lead compound in drug development due to its biological activities. Notable applications include:

- Antimalarial Activity : Research indicates that analogs of this compound may exhibit potent antimalarial properties. Studies have shown that modifications to the quinoline nucleus can enhance efficacy against multi-drug resistant strains of malaria .

- Anticancer Properties : The compound has been explored for its anticancer potential. For instance, it has been involved in studies assessing its activity against various cancer cell lines, demonstrating promising results comparable to established chemotherapeutic agents .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a precursor for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Heterocyclic Compound Synthesis : It can be used as a building block to create other heterocyclic compounds that may possess unique biological activities.

- Dye Production : The compound is also utilized in the industrial production of dyes and pigments due to its vibrant color properties and stability.

Case Study 1: Antimalarial Research

A systematic study evaluated the antimalarial activity of various 4-aminoquinoline derivatives, including those based on this compound. Results indicated that specific substitutions on the quinoline ring significantly influenced potency against resistant malaria strains. The most effective compounds exhibited enhanced binding affinity to target enzymes crucial for parasite survival .

Case Study 2: Anticancer Activity Assessment

In another investigation, researchers synthesized a series of derivatives from this compound and tested their cytotoxicity against human lung and colon cancer cell lines. The findings revealed several derivatives with superior anticancer activity compared to standard treatments, suggesting a potential pathway for developing new cancer therapies .

Wirkmechanismus

The mechanism of action of 2-Methylquinoline-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2-Methylquinoline-4,6-diamine

Evidence-Based Data (CAS 5443-31-2) :

| Property | 2-Methylquinoline-4,6-diamine |

|---|---|

| Molecular Weight | 173.22 g/mol |

| CAS Number | 5443-31-2 |

| Appearance | Powder |

| Applications | Research chemical, potential CDK inhibitor |

Comparison :

- Synthesis: Both isomers likely share synthetic routes involving Pd-catalyzed cross-coupling or nucleophilic substitution, as seen in related quinoline syntheses (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) .

- Bioactivity : 4,6-Diamine derivatives are explored as CDK inhibitors (e.g., Patent WO2015124941 ), whereas 4,7-diamine’s bioactivity remains speculative but could target similar pathways.

Quinazoline-4,7-diamine Derivatives

Examples :

Comparison :

- Heterocyclic Core: Quinazoline (two nitrogen atoms) vs. quinoline (one nitrogen). This alters electronic distribution, affecting binding affinity and metabolic stability.

- Applications: Quinazoline-4,7-diamines are prominent in kinase inhibitor research (e.g., MAPK14), whereas quinoline analogs may prioritize antimicrobial or anticancer roles .

Lumazine-6,7-diamine Derivatives

Examples :

Comparison :

- Structural Differences: Lumazine features a pteridine core, enabling π-π stacking distinct from quinoline’s planar structure.

4,7-Dichloroquinoline

Key Data :

Comparison :

- Reactivity: Chlorine substituents enable nucleophilic displacement, whereas amino groups facilitate hydrogen bonding and derivatization (e.g., acylations).

- Therapeutic Use: 4,7-Dichloroquinoline is a scaffold for antimalarials, while 4,7-diamine derivatives could target kinase pathways .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Research Implications and Gaps

- Synthetic Challenges: Positional isomerism in quinoline diamines complicates selective synthesis; advanced catalytic methods (e.g., Pd(OAc)₂ ) are needed.

- Therapeutic Potential: 4,7-Diamine quinoline derivatives remain underexplored compared to quinazoline analogs, warranting studies on kinase inhibition and antimicrobial activity.

- Safety and Optimization: Derivatives like 4-N-(2-phenylethyl)quinazoline-4,7-diamine require rigorous impurity profiling (e.g., total impurities ≤0.30% ), a standard applicable to quinoline analogs.

Biologische Aktivität

2-Methylquinoline-4,7-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone with two amino groups at the 4 and 7 positions and a methyl group at the 2 position. Its molecular formula is C₉H₈N₂. The unique arrangement of these functional groups contributes to its reactivity and biological activity.

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that this compound has potential anticancer properties. It may act as an enzyme inhibitor or receptor ligand, modulating pathways involved in cell growth and apoptosis.

- Antimicrobial Properties : Similar to other quinoline derivatives, it shows antimicrobial activity against various pathogens. This property is critical for developing new antibiotics .

- Antimalarial Activity : Quinoline derivatives are well-known for their antimalarial effects. Studies on related compounds suggest that modifications in the structure can enhance their efficacy against drug-resistant strains of malaria .

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the survival and proliferation of cancer cells or pathogens.

- DNA Intercalation : Like many quinolines, it may intercalate into DNA, disrupting replication and transcription processes .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Typically involves the reaction of appropriate amines with quinoline derivatives.

- Palladium-Catalyzed Amination : This method allows for selective substitution at specific positions on the quinoline ring .

Anticancer Research

A study evaluating the antiproliferative effects of various quinoline derivatives found that compounds similar to this compound demonstrated significant activity against different cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency against multidrug-resistant strains .

Antimicrobial Studies

Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it could inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic .

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Two amino groups at positions 4 and 7 | Potential anticancer activity |

| Quinaldine | Methyl group at position 2 | Used in dye manufacturing |

| 6-Aminoquinoline | Amino group at position 6 | Known for chelating metal ions |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Exhibits unique solubility characteristics |

This table illustrates how this compound stands out due to its specific functional groups and potential applications in medicinal chemistry.

Q & A

Q. How can researchers optimize the synthesis of 2-Methylquinoline-4,7-diamine for high yield and purity?

Methodological Answer:

- Begin with a chlorinated quinoline precursor (e.g., 4,7-dichloroquinoline) and employ nucleophilic substitution using methylamine under controlled conditions.

- Optimize reaction parameters: Use polar aprotic solvents (e.g., DMF) to enhance solubility, and maintain temperatures between 80–100°C to balance reaction rate and side-product formation .

- Purify via recrystallization in ethanol or column chromatography, monitoring purity via TLC or HPLC. Post-synthetic chlorination steps may require POCl₃ as a reagent, as demonstrated in analogous quinoline syntheses .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., methyl group at position 2, aromatic protons) and confirm substitution patterns. For example, methoxy or methyl substituents alter chemical shifts distinctively .

- Elemental Analysis : Verify empirical formula (C₁₁H₁₃N₃) with <1% deviation.

- Melting Point : Compare with literature values (e.g., >320°C for structurally similar quinoline diamines) .

- IR Spectroscopy : Detect NH₂ stretches (~3300 cm⁻¹) and aromatic C=C vibrations.

Advanced Research Questions

Q. How does the substitution pattern on the quinoline ring influence the biological activity of this compound derivatives?

Methodological Answer:

- Substituent Variation : Replace the methyl group at position 2 with bulkier alkyl chains or electron-withdrawing groups (e.g., Cl, NO₂) to assess steric/electronic effects on target binding .

- In Vitro Testing : Screen derivatives against disease-relevant models (e.g., malaria parasites, cancer cell lines). Use SAR (Structure-Activity Relationship) analysis to correlate substituent properties (logP, Hammett constants) with efficacy .

- Computational Modeling : Perform docking studies to predict interactions with biological targets (e.g., kinases, DNA), prioritizing derivatives for synthesis .

Q. What methodologies are used to investigate the mechanism of action of this compound in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., topoisomerases, cytochrome P450) using fluorometric or colorimetric substrates .

- Cellular Localization : Tag the compound with fluorescent probes (e.g., BODIPY) and track subcellular distribution via confocal microscopy.

- Gene Expression Profiling : Conduct RNA-seq or proteomics to identify pathways perturbed by the compound in treated cells .

Q. How can researchers validate the purity and stability of this compound under various storage conditions?

Methodological Answer:

- Stability Studies : Store samples at 4°C, -20°C, and room temperature in inert atmospheres. Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months) .

- Accelerated Degradation : Expose the compound to heat (40°C), humidity (75% RH), or light (UV/vis) to identify degradation pathways.

- Impurity Profiling : Use LC-MS to detect byproducts and quantify purity (>95% by area normalization) .

Q. What analytical approaches resolve discrepancies in biological activity data across studies of this compound?

Methodological Answer:

- Reproducibility Checks : Replicate assays in independent labs using standardized protocols (e.g., CLIA guidelines) .

- Orthogonal Assays : Validate findings with complementary methods (e.g., cell viability via MTT and ATP-based luminescence).

- Meta-Analysis : Aggregate data from published studies to identify confounding variables (e.g., solvent choice, cell line heterogeneity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.